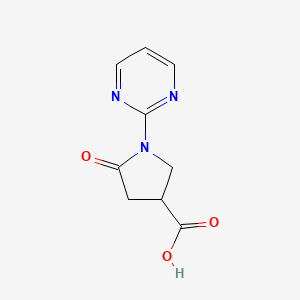
5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid is a chemical compound used in life science research . It is provided by several distributors for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C9 H9 N3 O3 . Its molecular weight is 207.189 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C9 H9 N3 O3 and a molecular weight of 207.189 .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecular Scaffolds
Hybrid catalysts play a significant role in the synthesis of pyrimidine scaffolds, which are crucial precursors for the pharmaceutical and medicinal industries due to their bioavailability and broad synthetic applications. A review covers the synthetic pathways employed for the development of substituted pyrimidin-2-one derivatives using various hybrid catalysts, highlighting the application of these catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds (Parmar, Vala, & Patel, 2023).
Tautomeric Equilibria and Molecular Interactions
The study of tautomeric equilibria in nucleic acid bases, including pyrimidine derivatives, reveals the impact of molecular interactions on their stability. This research provides insights into the influence of the environment on the stability of oxo and hydroxy tautomeric forms, which is essential for understanding biological processes and the design of bioactive compounds (Person et al., 1989).
Plant Defense Mechanisms
Pyrroline-5-carboxylate (P5C), a derivative related to pyrimidine metabolism, has been studied for its role in plant defense against pathogens. The metabolism of proline and P5C in plants, particularly in response to pathogen infection and abiotic stress, highlights the intricate mechanisms plants use to defend themselves, involving the salicylic acid-dependent pathway and reactive oxygen species (Qamar, Mysore, & Senthil-Kumar, 2015).
Central Nervous System (CNS) Acting Drugs
The exploration of functional chemical groups that may serve as lead molecules for CNS acting drugs has identified heterocycles with nitrogen, such as pyrimidines, as key components. These compounds are associated with effects ranging from depression to convulsion, indicating their potential for developing novel CNS medications (Saganuwan, 2017).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively reviewed for their role in cancer treatment. The synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution, and the insights into how these compounds perturb nucleic acid structure and function, highlight the evolving understanding of their mechanism of action in cancer therapy (Gmeiner, 2020).
Propiedades
IUPAC Name |
5-oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-7-4-6(8(14)15)5-12(7)9-10-2-1-3-11-9/h1-3,6H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAKXXDZLIAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




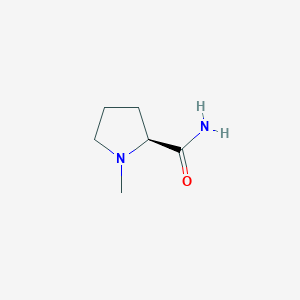

![N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine](/img/structure/B3170495.png)

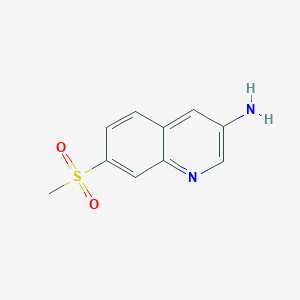
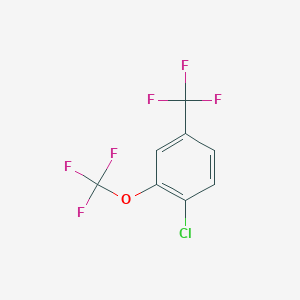
![Bis[3,5-di(9H-carbazole-9-yl)phenyl]diphenylsilane](/img/structure/B3170512.png)
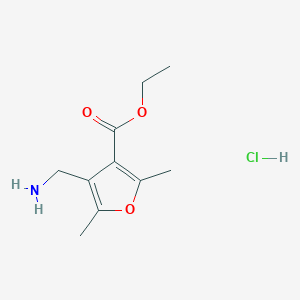
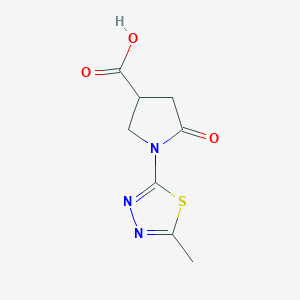
![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3170541.png)
![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3170551.png)
![5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B3170556.png)